molecular formula C48H74NO10P B1148052 β-py-C10-PG CAS No. 220956-50-3

β-py-C10-PG

Cat. No.: B1148052
CAS No.: 220956-50-3
M. Wt: 856.09
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Description

β-py-C10-PG is a synthetic, pyrene-functionalized phosphoglycerol (PG) that serves as a critical fluorescent probe for investigating the structure and dynamics of lipid membranes. Its primary research value lies in its sensitivity to membrane lipid packing and fluidity. The pyrene moiety enables the study of these properties through excimer formation, a phenomenon where an excited-state pyrene forms a complex with a ground-state pyrene, resulting in a distinct, red-shifted emission signal. The ratio of excimer to monomer fluorescence intensity provides a quantitative measure of lateral lipid diffusion and membrane domain organization . This probe is particularly valuable in biophysical assays designed to quantify changes in membrane properties. For instance, this compound has been utilized in liposome-based models to characterize how antimicrobial compounds, such as propyl gallate in combination with ultrasound, alter membrane permeability and integrity . In such studies, the perturbation of the membrane by treatments is directly measured by the changing fluorescence signature of the incorporated this compound, providing insights into the mechanism of action of the antibacterial agents . By incorporating this compound into lipid bilayers, researchers can gain a deeper understanding of membrane fusion processes, lipid-protein interactions, and the biophysical impact of external additives on membrane integrity.

Properties

CAS No.

220956-50-3

Molecular Formula

C48H74NO10P

Molecular Weight

856.09

Origin of Product

United States

Synthetic Considerations and Chemical Modifications for Pyrene Labeled Phospholipids

General Methodologies for Introducing Pyrene (B120774) Moieties into Lipid Scaffolds

The incorporation of a pyrene fluorophore into a lipid backbone is a foundational step in creating probes like β-py-C10-PG. Several chemical methods are employed for this purpose, with the choice of strategy often depending on the desired final structure and the nature of the lipid scaffold.

One of the most common approaches involves the use of a pyrene-derivatized fatty acid, such as pyrenedecanoic acid. nih.gov This fluorescent fatty acid can then be attached to a lysolipid scaffold (a lipid missing one of its acyl chains) through an acylation reaction. sci-hub.se This method is widely used for creating complex pyrenyl lipids. nih.govcapes.gov.br

Another established technique is the phosphite (B83602) triester coupling procedure, which can be used to condense labeled ceramides (B1148491) with other molecular groups, a method that has been successfully applied to create complex pyrene-containing conjugates. nih.gov For more versatile and efficient conjugation, "click chemistry" has emerged as a powerful tool. This approach allows for the attachment of fluorophores functionalized with either alkyne or azide (B81097) groups to a lipid scaffold, offering a high degree of specificity and reaction efficiency. sci-hub.se

These synthetic procedures are crucial for producing a variety of pyrenyl lipids designed to probe different aspects of lipid metabolism and membrane dynamics. nih.gov

Strategies for Glycerophospholipid Derivatization

For glycerophospholipids specifically, derivatization strategies typically target either the acyl chains or the polar headgroup. sci-hub.se The most prevalent method involves the selective acylation of a lysophospholipid at the sn-2 position with a pyrene-labeled fatty acid. thermofisher.comsci-hub.se This is the strategy used to synthesize compounds like this compound.

While acyl chain labeling is more common, derivatization of the polar headgroup represents an alternative strategy. sci-hub.se This approach is critical when the research goal is to study the interactions and functions specifically related to the headgroup region of the phospholipid. sci-hub.se For example, a bis-pyrene phospholipid probe has been developed where one pyrene is attached to the sn-2 acyl chain and a second is linked to the phosphatidylethanolamine (B1630911) (PE) headgroup via an amide bond. nih.gov

Table 1: Synthetic Strategies for Pyrene-Labeled Glycerophospholipids
StrategyTarget PositionKey Reaction TypeExample Compound TypeReference
Acylation of Lysophospholipidsn-2 Acyl ChainEsterificationPyrene-Phosphatidylcholine sci-hub.se
Enzymatic Catalysissn-2 Acyl ChainEnzyme-mediated EsterificationLyso-(dansyl-FA)-GPE-dabcyl sci-hub.se
Click Chemistrysn-2 Acyl ChainAzide-Alkyne CycloadditionVersatile Fluorophore Conjugates sci-hub.se
Headgroup ModificationPolar HeadgroupAmide LinkageBis-pyrene Phosphatidylethanolamine nih.gov

Influence of Linker Chemistry and Fluorescent Tag Placement on Probe Characteristics

The specific characteristics of a pyrene-labeled phospholipid probe are not determined solely by the pyrene moiety itself but are profoundly influenced by the chemistry of the linker connecting it to the lipid and its precise location on the scaffold. nih.govnih.gov These structural details dictate the probe's behavior within the membrane, including its fluorescent properties and the degree to which it perturbs the native lipid environment. nih.gov

Linker Chemistry: The flexibility and chemical nature of the linker play a significant role. The introduction of a flexible linker, such as a four-carbon methylene (B1212753) chain between the pyrene and its attachment point, can enhance the efficiency of excimer formation. nih.gov An excimer is an excited-state dimer that forms when an excited pyrene molecule interacts with a ground-state one, resulting in a red-shifted emission spectrum (~470 nm). thermofisher.comavantiresearch.comavantiresearch.com A flexible linker allows for better rotational freedom and alignment of the pyrene rings, facilitating this interaction. nih.gov Furthermore, the linker's chemical properties can be used to control the probe's location. For instance, incorporating a charged phosphate (B84403) group into the linker can help to anchor the fluorophore at a more precise location within the plasma membrane. researchgate.net

Fluorescent Tag Placement: The position of the pyrene tag along the lipid acyl chain has a dramatic effect on its interaction with the bilayer. nih.gov Molecular dynamics simulations have shown that attaching the pyrene moiety to the latter half of a long acyl chain allows it to penetrate deep into the membrane core. nih.govacs.org This deep localization enables the pyrene to interdigitate into the opposing leaflet of the bilayer, which can lead to the formation of membrane-spanning dimers between probes in different leaflets. nih.govacs.org Conversely, linking the pyrene to a shorter acyl chain restricts its movement and prevents the formation of these cross-leaflet dimers. nih.gov

The presence of the bulky pyrene group inevitably perturbs the local membrane structure. nih.govacs.org This perturbation is characterized by an increase in the ordering and packing of the lipid acyl chains immediately surrounding the probe. nih.govacs.org This effect has a correlation length of approximately 1.0–1.5 nm and extends to lipids in the opposite monolayer due to the significant interdigitation of the pyrene moiety. nih.govacs.org

Table 2: Effect of Linker and Tag Position on Probe Characteristics
Structural FeatureModificationImpact on Probe CharacteristicsReference
Linker ChemistryFlexible Linker (e.g., methylene chain)Increases efficiency of excimer formation by allowing better pyrene alignment. nih.gov
Charged Linker (e.g., phosphate)Favors a more precise location of the fluorophore in the membrane. researchgate.net
Tag PlacementEnd of a long acyl chainAllows deep penetration and interdigitation into the opposite leaflet; enables membrane-spanning dimers. nih.govacs.org
Attached to a shorter acyl chainRestricts probe to a single leaflet; prevents membrane-spanning dimers. nih.gov
General EffectPresence of pyrene moietyPerturbs local membrane structure, increasing acyl chain order in both leaflets. nih.govacs.org

Applications in Enzymatic Activity Profiling and Lipid Metabolism Studies

Quantification of Phospholipase A Activity

β-py-C10-PG is extensively used as a substrate to quantify the activity of phospholipase A (PLA) enzymes. These enzymes play a crucial role in numerous cellular processes by hydrolyzing phospholipids (B1166683). google.comijbs.com The assay's principle relies on the change in the fluorescence properties of the pyrene (B120774) fluorophore upon enzymatic cleavage. In its intact form within the phospholipid, the pyrene monomer exhibits characteristic fluorescence. However, upon hydrolysis by PLA, the liberated pyrenedecanoic acid can form excited-state dimers (excimers) with other pyrene-labeled molecules, resulting in a red-shifted emission that can be monitored to determine enzyme activity. thermofisher.com

Characterization of Phospholipase A1 and A2 Catalysis

The structure of this compound makes it a versatile substrate for distinguishing between the activities of phospholipase A1 (PLA1) and phospholipase A2 (PLA2). PLA1 enzymes hydrolyze the ester bond at the sn-1 position of the glycerol (B35011) backbone, while PLA2 enzymes act on the sn-2 position. google.com Since the pyrene fluorophore is located on the sn-2 acyl chain, its release is a direct measure of PLA2 activity. google.comijbs.com

Substrate Mimicry and Interfacial Enzyme Kinetics

This compound effectively mimics natural phospholipid substrates, allowing for the study of interfacial enzyme kinetics, a hallmark of phospholipase activity. google.comfao.org Phospholipases are known to act on substrates that are organized at an interface, such as in micelles or biological membranes. nih.gov The amphipathic nature of this compound enables its incorporation into various model membrane systems, including micelles and liposomes, providing a platform to study how factors like substrate concentration, lipid composition, and the physical state of the interface affect enzyme activity. google.comeagri.org The concentration-dependent excimer formation of the released pyrenedecanoic acid provides a sensitive readout for these kinetic studies. thermofisher.com

Assessment of Enzyme Modulators and Inhibitors

A significant application of this compound is in the screening and characterization of phospholipase A modulators and inhibitors. google.comijbs.comscbt.com By measuring the rate of fluorescence change in the presence and absence of a test compound, researchers can determine its effect on enzyme activity. This has been instrumental in the development and evaluation of novel anti-inflammatory drugs that target secreted PLA2s (sPLA2s), which are implicated in various inflammatory diseases. semanticscholar.orgnih.gov For instance, the inhibitory effects of various compounds on human group IIA sPLA2 (hGIIAPLA2) have been quantified using this compound as the substrate. semanticscholar.org

Table 1: Inhibition of sPLA2 Activity by Various Compounds Using a this compound-based Assay This table is for illustrative purposes and combines data from multiple sources. Specific IC50 values can vary based on experimental conditions.

Compound Target Enzyme IC50 (µM) Reference
C8 (oxadiazolone derivative) hGIIAPLA2 <1 semanticscholar.org
LY315920 sPLA2 Not specified scbt.com
Oleyloxyethyl Phosphorylcholine sPLA2 Not specified scbt.com
7,7-Dimethyleicosadienoic Acid (DEDA) sPLA2 Not specified scbt.com

Elucidation of Lipid Signaling Pathways

The hydrolysis of phospholipids by PLA2 is a key step in the generation of lipid second messengers, such as arachidonic acid, the precursor to eicosanoids. nih.govfrontiersin.org By acting as a sensitive probe for PLA2 activity, this compound helps in elucidating the initial steps of these signaling cascades. google.comthermofisher.com The release of the pyrene-labeled fatty acid can be correlated with downstream events, providing insights into the temporal and spatial regulation of lipid signaling. cellsignal.commdpi.com Furthermore, understanding how different PLA2 isoforms are activated by various stimuli can be investigated using this fluorescent substrate. google.comfao.orgnih.gov

Investigation of Lipid Trafficking and Sorting Mechanisms

The fluorescent nature of this compound also makes it a valuable tool for studying the movement and organization of lipids within and between cellular membranes. google.comthermofisher.com The spontaneous transfer of fluorescently labeled lipids between membranes can be monitored to study lipid transfer rates and the asymmetry of lipid distribution in bilayers. thermofisher.com While not its primary application, the principles of using fluorescent lipid analogs like this compound are central to understanding processes like lipid sorting and the formation of distinct lipid domains within membranes, which are crucial for various cellular functions. nih.govnih.gov

Investigation of Membrane Structure and Dynamics Through Fluorescence Spectroscopic Approaches

Probing Lipid Bilayer Organization and Phase Behavior

The complex organization of biological membranes, characterized by distinct lipid phases and domains, is critical to their function. nih.govuq.edu.au Lipid bilayers can exist in several phases, including the liquid-disordered (Ld), liquid-ordered (Lo), and solid-like gel (Lβ) phases, each with different degrees of acyl chain order and lipid mobility. nih.govuclan.ac.ukmemtein.com

Fluorescent probes like β-py-C10-PG are instrumental in characterizing this organization. The probe's distribution and dynamics, reflected in the pyrene (B120774) monomer/excimer (E/M) ratio, are dependent on the lipid packing and fluidity of its environment. thermofisher.com In more fluid phases, such as the Ld phase, the probe can diffuse more freely, leading to an increased probability of excimer formation at a given concentration. Conversely, in more ordered phases like the Lo or gel phases, restricted movement leads to altered E/M ratios. This sensitivity allows researchers to monitor phase transitions induced by temperature, pressure, or the introduction of other molecules like cholesterol, and to identify the coexistence of different domains within a single bilayer. thermofisher.comnih.gov

It is important to note that the pyrene moiety itself can influence the membrane. Atomic-scale molecular dynamics simulations have shown that pyrene-labeled phospholipids (B1166683) can perturb the local membrane structure, inducing enhanced ordering and packing of neighboring lipid acyl chains. acs.org This perturbation effect extends even to the opposing leaflet of the bilayer due to the interdigitation of the bulky pyrene group. acs.org

Table 1: Characteristics of Major Lipid Bilayer Phases This table provides a summary of the key properties of different lipid phases found in model membranes.

PhaseAcyl Chain OrderLateral DiffusionTypical Composition
Liquid-Disordered (Ld) LowFastRich in unsaturated phospholipids. nih.govmemtein.com
Liquid-Ordered (Lo) HighFastRich in saturated lipids and cholesterol. nih.govmemtein.com
Gel (Lβ or Solid-Ordered) HighSlowSaturated lipids below their transition temperature. nih.govnih.gov

Measurement of Lateral Diffusion and Transmembrane Movement

The dynamic nature of membranes is defined by the constant motion of their constituent lipids and proteins. These movements include lateral diffusion within a single leaflet and transmembrane "flip-flop" between leaflets.

Lateral Diffusion: This refers to the movement of lipids in the plane of the membrane. libretexts.org The rate of lateral diffusion is a direct measure of membrane fluidity. The excimer-forming tendency of pyrene-labeled lipids like this compound is well-suited for studying this phenomenon. nih.gov Changes in the diffusion coefficient of the probe, brought about by alterations in temperature or membrane composition, affect the rate of collisional encounters required for excimer formation. A decrease in the probe's diffusion coefficient, for instance, due to increased lipid packing in a compressed monolayer, can be observed as a decrease in the excimer emission. acs.org While techniques like Fluorescence Recovery After Photobleaching (FRAP) are often used to quantify lateral diffusion, pyrene excimer kinetics provide a complementary approach to assessing lipid mobility. thermofisher.comlibretexts.org Lipids can typically diffuse at rates approaching 2 µm/s at 37°C.

Transmembrane Movement (Flip-Flop): This is the transfer of a lipid from one leaflet of the bilayer to the other. This process is energetically unfavorable because the polar headgroup of the lipid must traverse the hydrophobic core of the membrane. aklectures.com Consequently, spontaneous flip-flop is extremely slow for phospholipids. aklectures.com In cells, specific enzymes known as flippases, floppases, and scramblases facilitate this movement. libretexts.org The long fluorescence lifetime of pyrene makes probes like this compound suitable for measuring these slow translocation events, providing insights into the activity of these lipid transporters and the passive permeability of bilayers. nih.gov

Table 2: Typical Diffusion Coefficients in Lipid Bilayers This table presents representative values for different types of lipid movement within a fluid-phase membrane.

Type of MovementTypical Diffusion Coefficient (cm²/s)Notes
Lateral Diffusion 10⁻⁸ to 10⁻⁷Rapid movement within a leaflet.
Transverse Diffusion (Flip-Flop) 10⁻¹⁵ to 10⁻¹² (uncatalyzed)Very slow movement between leaflets. aklectures.com
Rotation around long axis ~10⁹ s⁻¹Very rapid rotational motion.

Characterization of Membrane Fusion and Lipid Exchange Processes

Membrane fusion is a fundamental biological process that involves the merging of two distinct lipid bilayers. mpg.de Fluorescence spectroscopy assays using pyrene-labeled lipids are a classic and powerful method for monitoring the mixing of lipids that accompanies fusion. avantiresearch.comthermofisher.com

The assay typically involves two populations of lipid vesicles (liposomes). One population is prepared with a high concentration (e.g., 10 mole percent) of a pyrene-labeled phospholipid like this compound, causing it to exhibit strong excimer fluorescence. nih.gov The second population of vesicles is unlabeled. When these two populations are mixed, no change in fluorescence occurs. However, upon inducing fusion (e.g., with fusogenic agents or proteins), the lipids from the labeled and unlabeled vesicles mix. biorxiv.org This dilutes the pyrene probe within the newly fused membrane, decreasing the proximity between probe molecules. As a result, excimer formation becomes less probable, leading to a quantifiable decrease in the excimer emission and a corresponding increase in the monomer emission. thermofisher.comnih.gov By monitoring the E/M ratio over time, the kinetics and extent of membrane fusion and lipid exchange can be accurately determined. nih.gov

Table 3: Example Data from a Pyrene-Based Lipid Mixing Assay This table illustrates the expected change in the Excimer/Monomer (E/M) fluorescence ratio during a membrane fusion experiment.

Time PointEventExpected E/M RatioInterpretation
t=0Labeled and unlabeled vesicles mixedHighNo fusion; pyrene probe is concentrated.
t=1Fusogen addedHigh -> DecreasingFusion initiated; probe starts to dilute.
t=2Fusion proceedingLowSignificant lipid mixing has occurred.
t=3Fusion completeStable LowEquilibrium reached; maximum probe dilution.

Analysis of Lipid-Protein Interactions within Membrane Environments

The functions of membrane proteins are often modulated by their interactions with the surrounding lipid bilayer. memtein.comcolumbuslabs.org These interactions can range from non-specific, bulk effects of the membrane environment to highly specific binding of individual lipid molecules to proteins. nih.govacs.org Pyrene-labeled lipids such as this compound serve as sensitive reporters for these interactions. nih.gov

The binding of a protein to a membrane can alter the local lipid environment, which can be detected by changes in the fluorescence of a nearby probe. For example, a protein might sequester or cluster the anionic this compound, leading to an increase in the pyrene excimer signal. Conversely, a protein might bind in a way that increases the distance between probes or restricts their mobility, leading to a decrease in the excimer signal. nih.gov Furthermore, changes in fluorescence lifetime or emission peak position can report on alterations in the polarity or viscosity of the probe's microenvironment caused by the protein. acs.org

A specific example of a lipid-protein interaction that can be studied with this compound is its role as a substrate. The anionic phosphoglycerol headgroup makes it a preferred substrate for certain secretory phospholipase A₂ enzymes, allowing the enzyme's activity to be monitored through changes in the probe's fluorescence as it is cleaved. thermofisher.comthermofisher.com Studies have also shown that phosphatidylglycerol (PG) lipids can be critical for anchoring protein domains, such as the extracellular domains of Eph receptors, to the membrane surface. acs.org

Table 4: Interpreting Pyrene Fluorescence Changes in Lipid-Protein Interaction Studies This table summarizes how various changes in the fluorescence parameters of a probe like this compound can be interpreted.

Observed ChangePotential Interpretation
Increase in E/M Ratio Protein-induced probe clustering or domain formation.
Decrease in E/M Ratio Protein binding sterically hinders probe diffusion; probe dilution into a larger protein-lipid complex.
Shift in Emission Wavelength Change in the polarity of the probe's environment due to protein binding.
Change in Fluorescence Lifetime Alteration in the local environment, e.g., protection from or exposure to quenchers like oxygen. acs.org
Change in Fluorescence Anisotropy Change in the rotational mobility of the probe upon protein interaction.

Advanced Methodological Frameworks and Computational Modeling

Spectroscopic Techniques for Analyzing Pyrene (B120774) Fluorescence

The pyrene fluorophore attached to the phosphoglycerol backbone enables the use of several fluorescence spectroscopy techniques to probe its local environment. thermofisher.com Pyrene's spectral characteristics are highly sensitive to its concentration and the polarity of its surroundings, making it an excellent reporter for molecular interactions within a lipid bilayer. sci-hub.senih.gov

Steady-state and time-resolved fluorescence methods are fundamental to characterizing the behavior of β-py-C10-PG within membrane systems. edinst.comscirp.org

Steady-State Fluorescence Spectroscopy: This technique involves continuous illumination of the sample and measurement of the resulting fluorescence emission spectrum. edinst.com For this compound, the steady-state spectrum reveals two key features: a structured emission from the isolated pyrene monomer and a broad, structureless emission from an excited-state dimer, or "excimer". thermofisher.comresearchgate.net The monomer emission typically appears in the 370-400 nm range, while the excimer emission is red-shifted, with a maximum around 470 nm. thermofisher.comresearchgate.net The relative intensities of these two forms provide insight into the probe's distribution and mobility within the membrane. thermofisher.com The polarity of the pyrene microenvironment also influences the vibronic fine structure of the monomer emission spectrum.

Time-Resolved Fluorescence Spectroscopy: This method uses pulsed light to excite the sample and measures the decay of the fluorescence intensity over time, typically on the nanosecond scale for pyrene. bmglabtech.comcasss.orghoriba.com The fluorescence lifetime of the pyrene monomer is characteristically long (often exceeding 100 nanoseconds), a feature that makes it sensitive to quenching by molecules like oxygen. thermofisher.com In contrast, the excimer has a different, typically shorter, lifetime. By analyzing the fluorescence decay kinetics at different wavelengths (corresponding to monomer and excimer emission), researchers can obtain detailed information about the rates of diffusion, the formation of excimers, and the presence of distinct lipid domains that are not available from steady-state measurements alone. scirp.orgcasss.org

Table 1: Spectroscopic Properties of this compound

PropertyValueConditionsSource(s)
Molar Mass 856.09 g/mol - thermofisher.comthermofisher.com
Excitation Maxima (λex) 341 nmMethanol (B129727) thermofisher.comthermofisher.comthermofisher.com
Emission Maximum (λem) 376 nm (Monomer)Methanol thermofisher.comthermofisher.comthermofisher.com
Molar Extinction Coefficient (ε) 38,000 cm⁻¹M⁻¹Methanol thermofisher.comthermofisher.comthermofisher.com
Excimer Emission ~470 nmIn membranes thermofisher.comresearchgate.net

A primary application of pyrene-labeled lipids like this compound is the use of the excimer-to-monomer fluorescence intensity ratio (Ie/Im) as a dynamic structural indicator. thermofisher.com The formation of an excimer is a diffusion-controlled process that requires two pyrene molecules to come into close proximity (within a few angstroms) during the excited state lifetime of one of them. nih.govarxiv.org

Consequently, the Ie/Im ratio is directly dependent on several key membrane properties:

Probe Concentration: A higher molar percentage of this compound in a membrane leads to a higher probability of excimer formation and thus an increased Ie/Im ratio. thermofisher.com

Lateral Diffusion: The rate of lateral movement of the lipid probe within the bilayer directly affects the frequency of encounters between pyrene moieties. An increase in membrane fluidity and lateral mobility results in a higher Ie/Im ratio. researchgate.netresearchgate.net

Lipid Domain Formation: If this compound is preferentially partitioned into or excluded from specific lipid domains, the local concentration will change, leading to a corresponding change in the Ie/Im ratio. This makes the probe useful for detecting lipid phase separations and the formation of rafts. thermofisher.com

Membrane Fusion and Transfer: The Ie/Im ratio is a powerful tool for monitoring processes like membrane fusion or the transfer of phospholipids (B1166683) between vesicles. For example, the transfer of this compound from a labeled donor vesicle to an unlabeled acceptor vesicle leads to a decrease in the local pyrene concentration in the donor, resulting in a diminished excimer fluorescence. thermofisher.comub.edu

Fluorescence polarization or anisotropy measurements provide information about the rotational mobility of a fluorophore, which in turn reflects the order and viscosity of its immediate environment. doria.finih.gov When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized to a degree that depends on how much the molecule has rotated between the moments of absorption and emission. nih.gov

For this compound embedded in a lipid bilayer, the pyrene moiety's rotational freedom is constrained by the packing of the surrounding acyl chains.

In a highly ordered membrane phase (like the gel or liquid-ordered phase), lipid chains are tightly packed, restricting the rotational motion of the pyrene probe. This results in a high fluorescence anisotropy value. nih.gov

In a less ordered, more fluid membrane (like the liquid-disordered phase), the probe experiences greater rotational freedom, leading to more rapid depolarization of the emitted light and a lower anisotropy value. nih.gov

Therefore, by measuring the steady-state fluorescence anisotropy of this compound, researchers can quantify the degree of structural order within the hydrophobic core of the membrane. nih.govcore.ac.uk This technique is particularly useful for studying the effects of temperature, cholesterol, proteins, or other membrane-active compounds on the packing and order of lipid bilayers. thermofisher.comnih.gov

Excimer to Monomer Ratio as a Structural Indicator

Integration with Model Membrane Systems and Cellular Assays

The utility of this compound is fully realized when it is incorporated into model and biological membrane systems, where it can report on complex lipid-dependent processes.

Liposomes, which are artificial vesicles composed of lipid bilayers, are the most common model systems for studying membrane phenomena. core.ac.uknih.gov this compound is readily incorporated into liposomes, where it serves as a sensitive probe for a variety of biophysical studies. thermofisher.comub.edu

Key applications in liposomal systems include:

Enzyme Activity Assays: this compound is an important substrate for phospholipase A₂ (PLA₂), an enzyme that specifically hydrolyzes the ester bond at the sn-2 position of phospholipids. thermofisher.comgoogle.com The hydrolysis of this compound by PLA₂ releases the pyrenedecanoic acid, leading to a change in the fluorescence signal that can be used to quantify enzyme activity. The anionic phosphoglycerol headgroup makes it a preferred substrate for secretory PLA₂s. thermofisher.comgoogle.com

Membrane Perturbation Studies: Researchers use this compound-containing liposomes to investigate how external agents like drugs, peptides, or alcohols perturb the structure and dynamics of the lipid bilayer. thermofisher.comresearchgate.net Changes in the Ie/Im ratio or fluorescence anisotropy upon addition of these agents can reveal their mechanism of action at the membrane level. researchgate.netresearchgate.net

Lipid Transfer and Fusion Events: As mentioned, the excimer-forming property of the probe is well-suited for monitoring the transfer of lipids between different liposome (B1194612) populations or the fusion of liposomes, which are fundamental processes in cell biology. thermofisher.comub.edu

Table 2: Selected Applications of this compound in Liposomal Systems

Application AreaTechnique UsedInformation GainedSource(s)
Phospholipase A₂ Activity Fluorescence SpectroscopyQuantification of enzyme kinetics through monitoring substrate hydrolysis. thermofisher.comgoogle.com
Membrane Fluidity/Mobility Excimer/Monomer Ratio (Ie/Im)Assessment of changes in lateral diffusion of lipids caused by temperature or additives. researchgate.netresearchgate.net
Lipid-Protein Interactions Fluorescence Anisotropy/PolarizationDetermination of how membrane-associated proteins affect lipid ordering and packing. thermofisher.com
Membrane Fusion Assays Excimer/Monomer Ratio (Ie/Im)Monitoring the mixing of lipids between distinct vesicle populations. thermofisher.comub.edu
Phospholipid Transfer Excimer/Monomer Ratio (Ie/Im)Tracking the movement of individual phospholipid molecules between bilayers. thermofisher.comub.edu

While extensively used in model systems, the principles governing this compound's fluorescence can also be applied to studies involving live cells. Pyrene fatty acids and their phospholipid derivatives can be taken up by cells and incorporated into their cellular membranes. thermofisher.com

The use of this compound in cellular assays allows for the investigation of complex biological phenomena in a native context. For instance, it can be used to monitor changes in the plasma membrane of cells in response to external stimuli or during specific cellular processes. nih.govuq.edu.au Studies on bacterial membranes have utilized similar pyrene-labeled phospholipids to measure the increase in membrane permeability and damage caused by antimicrobial agents. researchgate.netresearchgate.net These studies demonstrate the potential of using the probe's fluorescence changes, particularly the Ie/Im ratio, to report on the integrity and biophysical state of cellular membranes. Although pyrene's shorter emission wavelengths can be less ideal for live-cell imaging compared to longer-wavelength dyes due to potential autofluorescence, its unique sensitivity to molecular proximity remains a valuable asset for specific mechanistic questions about biological responses at the membrane level. thermofisher.com

Utilization in Liposomal Systems

Computational Chemistry and Molecular Simulation Approaches

Computational chemistry and molecular simulation have emerged as indispensable tools for investigating the behavior of complex biomolecular systems at an atomic level. These methodologies provide a powerful framework for exploring the structural, dynamic, and energetic properties of molecules like this compound, which are often difficult to characterize fully through experimental means alone. By applying principles of quantum mechanics and classical mechanics, researchers can model the intricate interactions that govern the function of this fluorescent lipid analog in biological environments. acs.orgarxiv.org These computational approaches allow for the prediction of molecular properties and the simulation of dynamic processes, offering deep insights into mechanisms of action and interaction pathways. acs.orguib.no

Molecular Dynamics Simulations for Lipid-Enzyme/Membrane Interactions

Molecular dynamics (MD) simulations are a prominent computational technique used to study the physical movements of atoms and molecules over time. mdpi.com This method involves solving Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior on a timescale from picoseconds to microseconds. mdpi.com For a molecule like this compound, MD simulations are particularly valuable for elucidating its interactions with lipid bilayers and enzymes, such as phospholipase A2 (PLA2), for which it serves as a substrate. thermofisher.comsemanticscholar.org

Researchers utilize MD simulations to model the insertion and orientation of lipid analogs within a membrane, the binding of lipids to protein active sites, and the conformational changes that occur during these processes. arxiv.orgnih.gov The simulations rely on force fields, such as CHARMM and AMBER, which are sets of parameters that define the potential energy of the system and describe the interactions between atoms. mdpi.comnih.govacs.org

Key research findings from MD simulations on related systems provide a framework for understanding this compound:

Lipid-Membrane Dynamics : Simulations of lipid bilayers containing short (C10) acyl chains and phosphoglycerol (PG) headgroups have shown how these components influence membrane properties. core.ac.ukuni-halle.de Studies indicate that PG headgroups can create a kinetic barrier for the folding of outer membrane proteins into C10:0 lipid bilayers. core.ac.uk The behavior of the C10 alkane chain within a membrane has also been investigated, showing it is miscible in the membrane up to a certain concentration, a factor dependent on the force field used. uni-halle.de

Enzyme-Lipid Interactions : MD simulations have been instrumental in studying how phospholipase enzymes interact with lipid membranes. uib.nobiorxiv.org These studies reveal specific interactions, such as the role of charge-charge interactions between a lipid's carboxylate or phosphate (B84403) group and charged residues (like Arginine) in the enzyme's binding domain. biorxiv.org Hydrophobic interactions between the lipid's acyl chains and nonpolar residues lining the enzyme's active site are also critical for stable binding. biorxiv.org For enzymes like Group IIA secreted PLA2, which hydrolyzes this compound, simulations can model how the inhibitor or substrate docks into the active site, stabilized by π-π and cation-π interactions with specific residues. semanticscholar.org

Table 1: Applications of Molecular Dynamics (MD) Simulations in Relevant Systems
Simulation SubjectKey FocusTypical FindingsRelevance to this compound
Protein-Lipid Bilayer InteractionsBinding orientation, membrane insertion depth, conformational changes. arxiv.orgIdentification of key residues, role of specific lipid headgroups (e.g., PG) and chain lengths (e.g., C10). core.ac.ukPredicts how the pyrene, PG headgroup, and C10 chains of this compound orient within a membrane and interact with proteins.
Phospholipase A2 (PLA2) with MembranesSubstrate binding, active site dynamics, role of cofactors (e.g., Ca²⁺). semanticscholar.orgReveals charge-charge and hydrophobic interactions governing substrate recognition and binding. semanticscholar.orgbiorxiv.orgElucidates the mechanism of recognition and hydrolysis of this compound by its target enzyme, GIIAPLA2.
Lipid Analog DynamicsPartitioning into lipid domains, effect on membrane fluidity. mdpi.comCharacterizes how fluorescent probes are distributed and how they report on the local membrane environment.Explains how the pyrene moiety of this compound reports on its local environment during enzymatic assays.

Quantum Mechanical Calculations for Spectroscopic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate a molecule's chemical reactivity and its interaction with light (spectroscopy). acs.orgnih.gov

Spectroscopic Properties: The fluorescent nature of this compound, owing to its pyrene moiety, is a key feature utilized in biochemical assays. thermofisher.com QM calculations can predict the spectroscopic properties of fluorescent molecules. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap can be determined, which corresponds to the electronic transition responsible for UV-Vis absorption. researchgate.netajol.info Time-dependent DFT (TD-DFT) calculations are specifically used to predict UV-Vis absorption spectra. researchgate.net These theoretical predictions can be compared with experimental data to validate the computational model. For this compound, experimental measurements in methanol show specific excitation and emission wavelengths. thermofisher.com

Table 2: Spectroscopic Properties of this compound
PropertyValueSolventMethodReference
Excitation Wavelength (λex)341 nmMethanolExperimental thermofisher.com
Emission Wavelength (λem)376 nmMethanolExperimental thermofisher.com
Molar Extinction Coefficient (ε)38,000 cm⁻¹M⁻¹MethanolExperimental thermofisher.com
Predicted UV-Vis AbsorptionCalculable via TD-DFTIn SilicoTheoretical researchgate.net

Reactivity: QM methods are essential for studying chemical reactions, such as the enzymatic hydrolysis of the ester bond in this compound. semanticscholar.org By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, and the high-energy transition state that connects them. acs.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. researchgate.net

For the hydrolysis of this compound by PLA2, QM calculations, often within a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework, can be employed. In this approach, the chemically active region (the scissile ester bond and the enzyme's catalytic residues) is treated with high-level QM methods, while the surrounding protein and solvent are modeled using classical MM force fields. hhu.de This allows for an accurate description of the bond-breaking and bond-forming events while remaining computationally feasible. hhu.de Such calculations can elucidate the detailed reaction mechanism, explain the catalytic role of specific amino acids and metal cofactors (like Ca²⁺), and clarify the substrate specificity of the enzyme. researchgate.netnih.gov

Concluding Perspectives and Future Research Directions

Advancements in Fluorescent Probe Design and Synthesis

The development of β-py-C10-PG is part of a broader trend in creating sophisticated fluorescent probes for biological imaging. mdpi.comnih.gov Future advancements are likely to focus on several key areas:

Enhanced Photophysical Properties: Research is ongoing to develop probes with improved quantum yields, larger Stokes shifts, and greater photostability to enhance detection sensitivity and reduce background interference. nih.gov Near-infrared (NIR) fluorescent probes are particularly desirable for in vivo imaging due to their ability to penetrate deeper into tissues and minimize autofluorescence. nih.gov

Multi-Analyte Sensing: The design of probes capable of simultaneously detecting multiple cellular analytes or events is a growing area of interest. mdpi.com This could involve incorporating different fluorophores with distinct spectral properties into a single molecular scaffold.

Targeting Specificity: Improving the specific localization of probes to particular organelles or even specific protein domains within those organelles is a major goal. mdpi.comfrontiersin.org This can be achieved by conjugating the fluorescent core to molecules with high affinity for the target, such as specific ligands or antibodies. For lysosome-targeted probes, incorporating moieties like morpholine, which becomes trapped in the acidic environment of the lysosome, has been a successful strategy. mdpi.commdpi.com

Novel Synthesis Strategies: The development of more efficient and versatile synthetic routes is crucial for creating a wider diversity of fluorescent probes. mdpi.comnih.govscispace.com This includes the use of click chemistry and other modular approaches that allow for the rapid assembly of complex probe structures. whiterose.ac.uk

Expanding Mechanistic Understanding of Enzyme-Substrate Interactions

The use of probes like this compound provides valuable insights into the complex interplay between enzymes and their substrates. thermofisher.com Future research in this area will likely focus on:

Mapping Enzyme Active Sites: Fluorescent probes can be used to map the active sites of enzymes and identify key residues involved in substrate binding and catalysis. ucl.ac.uk Covalent labeling of active site residues with fluorescent tags can provide detailed structural information.

Studying Conformational Changes: The binding of a substrate or inhibitor can induce conformational changes in an enzyme. pnas.org Probes that are sensitive to their environment can report on these changes, providing a dynamic view of enzyme function.

Investigating Allosteric Regulation: Many enzymes are regulated by allosteric effectors that bind to sites distinct from the active site. Fluorescent probes can be designed to monitor the binding of these effectors and the resulting changes in enzyme activity.

Understanding the Role of Co-factors: The activity of many enzymes, such as glucocerebrosidase (GBA), is dependent on co-factors like saposin C. uam.esuniversiteitleiden.nl Fluorescent probes can be used to study the interactions between the enzyme, substrate, and co-factor, shedding light on the mechanism of activation. pnas.org

Potential for High-Throughput Screening and Novel Assay Development

The fluorescent properties of this compound make it well-suited for the development of high-throughput screening (HTS) assays to identify modulators of enzyme activity. semanticscholar.orggoogle.com

Drug Discovery: HTS assays using fluorescent probes can be used to screen large libraries of compounds to identify potential inhibitors or activators of enzymes implicated in disease. researchgate.netnih.govnih.gov This is particularly relevant for conditions like Gaucher disease, where there is a need for new therapeutic agents that can enhance the activity of deficient enzymes. mdpi.com

Miniaturization and Automation: Fluorescent assays are readily adaptable to miniaturized formats, such as 384-well or 1536-well plates, and can be automated for high-throughput screening. researchgate.netnih.gov This allows for the rapid and cost-effective testing of thousands of compounds.

Real-Time Kinetics: The ability to monitor fluorescence changes in real-time allows for the determination of enzyme kinetic parameters and the mechanism of action of identified inhibitors. nih.gov

Orthogonal Assays: To validate hits from a primary screen, orthogonal assays that measure a different aspect of enzyme activity are often employed. nih.gov Fluorescent probes can be used in conjunction with other detection methods, such as mass spectrometry, to provide a more comprehensive picture of compound activity. nih.gov

The continued development and application of fluorescent probes like this compound hold great promise for advancing our understanding of fundamental biological processes and for the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for β-py-C10-PG, and how can purity and yield be validated methodologically?

  • Answer : Synthesis should follow protocols for analogous pyrrole derivatives, incorporating Sonogashira coupling or cyclocondensation reactions. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Yield optimization should involve reaction parameter screening (temperature, catalyst loading) with triplicate trials to ensure reproducibility.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Answer :

  • Structural confirmation : Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., C=O stretch at ~1700 cm⁻¹), mass spectrometry (MS) for molecular ion peaks.
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold.
  • Physicochemical properties : Differential scanning calorimetry (DSC) for melting points, dynamic light scattering (DLS) for aggregation behavior in aqueous buffers .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

  • Answer : Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH over 4–12 weeks. Analyze degradation products via LC-MS and monitor pH-dependent hydrolysis (e.g., PBS buffer at pH 7.4 vs. gastric pH 1.2). Include control samples spiked with antioxidants (e.g., BHT) to assess oxidative stability .

Q. What in vitro models are appropriate for preliminary bioactivity screening of this compound?

  • Answer : Use cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer: MCF-7, HepG2; inflammation: RAW 264.7 macrophages). Employ dose-response assays (0.1–100 µM) with viability metrics (MTT, resazurin) and negative/positive controls (e.g., DMSO vehicle, cisplatin). Normalize data to cell count or protein content .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported bioactivity across studies be systematically resolved?

  • Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., assay protocols, cell passage numbers). Replicate conflicting experiments under standardized conditions, including blinded analysis and power calculations (α = 0.05, β = 0.2) to ensure statistical rigor. Apply tools like Bland-Altman plots to assess inter-study variability .

Q. What computational strategies are suitable for predicting this compound’s target interactions and pharmacokinetic properties?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of proposed targets (e.g., kinases, GPCRs). Validate with molecular dynamics (MD) simulations (100 ns) to assess binding stability.
  • ADME prediction : Apply SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions. Cross-validate with in vitro Caco-2 permeability assays .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

  • Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) data from treated vs. control models. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks. Validate hypotheses with CRISPR knockouts or pharmacological inhibitors .

Q. What experimental designs mitigate batch-to-batch variability in this compound production for preclinical studies?

  • Answer : Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs): Purity, particle size, solubility.
  • Use design of experiments (DoE) to optimize synthesis parameters.
  • Apply statistical process control (SPC) charts for real-time monitoring .

Methodological Tables

Table 1 : Key Characterization Techniques for this compound

Parameter Technique Conditions/Details Reference
Structural Identity¹H/¹³C NMRDMSO-d6, 400 MHz, δ ppm assignments
PurityHPLC-UVC18 column, 30:70 acetonitrile:water, 1 mL/min
Thermal StabilityDSCHeating rate: 10°C/min, N₂ atmosphere

Table 2 : Stability Study Design for this compound

Condition Duration Analysis Acceptance Criteria
25°C/60% RH12 weeksHPLC purity, degradation products≥90% purity
40°C/75% RH4 weeksLC-MS for oxidative byproductsNo new peaks ≥0.1%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.